
1-Bromo-5-(bromomethyl)-3-chloro-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-(bromomethyl)-3-chloro-2-nitrobenzene is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Bromo-5-(bromomethyl)-3-chloro-2-nitrobenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of 3-chloro-2-nitrotoluene, followed by further bromination to introduce the bromomethyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
1-Bromo-5-(bromomethyl)-3-chloro-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
1-Bromo-5-(bromomethyl)-3-chloro-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can target specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism by which 1-Bromo-5-(bromomethyl)-3-chloro-2-nitrobenzene exerts its effects is primarily through its reactivity with various biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects. The bromine atoms can participate in substitution reactions, modifying the structure and function of target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Bromo-5-(bromomethyl)-3-chloro-2-nitrobenzene include:
1-Bromo-3-chloro-5-methylbenzene: Lacks the nitro group, making it less reactive in certain types of reactions.
1-Bromo-5-chloropentane: Contains a different carbon chain structure, affecting its reactivity and applications.
Bromocyclohexane: A simpler structure with different physical and chemical properties
Propriétés
Formule moléculaire |
C7H4Br2ClNO2 |
|---|---|
Poids moléculaire |
329.37 g/mol |
Nom IUPAC |
1-bromo-5-(bromomethyl)-3-chloro-2-nitrobenzene |
InChI |
InChI=1S/C7H4Br2ClNO2/c8-3-4-1-5(9)7(11(12)13)6(10)2-4/h1-2H,3H2 |
Clé InChI |
FHAIOQBWJCUFDB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


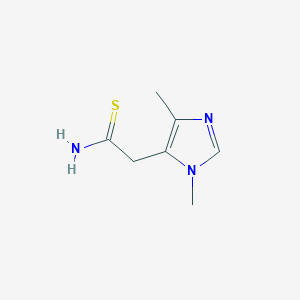
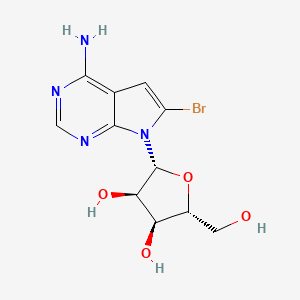

![cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12819583.png)
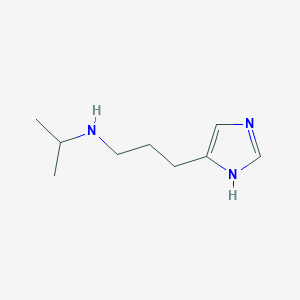
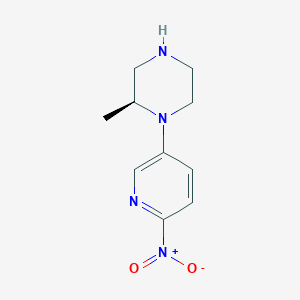
![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12819599.png)
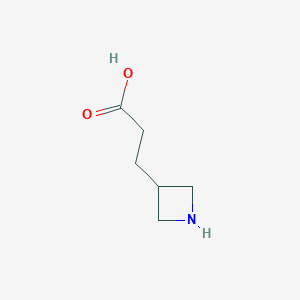
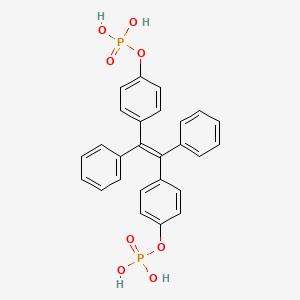
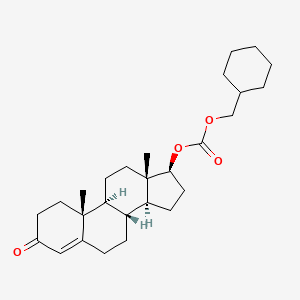
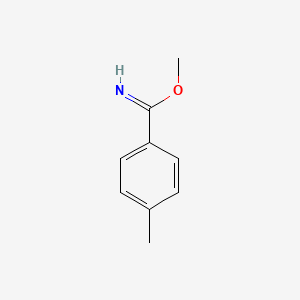
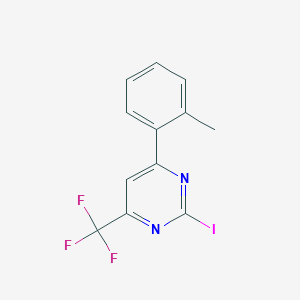
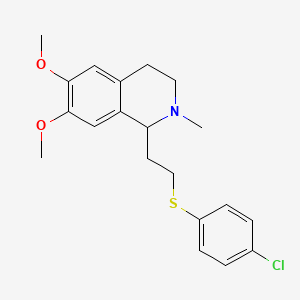
![15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine](/img/structure/B12819647.png)
